1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea
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Overview
Description
1-([2,2’-Bifuran]-5-ylmethyl)-3-phenethylurea is an organic compound that features a unique structure combining bifuran and phenethylurea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-phenethylurea typically involves the reaction of 2,2’-bifuran-5-carboxaldehyde with phenethylamine, followed by the addition of an isocyanate to form the urea linkage. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or tetrahydrofuran.
Catalysts: Acid or base catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-([2,2’-Bifuran]-5-ylmethyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenethyl or bifuran rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-([2,2’-Bifuran]-5-ylmethyl)-3-phenethylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-phenethylurea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, altering their activity.
Pathways Involved: The compound may modulate signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
2,5-Dihydro-2,2’-bifuran: Shares the bifuran core but lacks the phenethylurea moiety.
Poly(butylene furanoate): A polymer that includes bifuran units but is structurally different.
Uniqueness: 1-([2,2’-Bifuran]-5-ylmethyl)-3-phenethylurea is unique due to its combined bifuran and phenethylurea structure, which imparts distinct chemical and biological properties not found in simpler bifuran or phenethylurea compounds.
Properties
IUPAC Name |
1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-18(19-11-10-14-5-2-1-3-6-14)20-13-15-8-9-17(23-15)16-7-4-12-22-16/h1-9,12H,10-11,13H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINZFURMXZUBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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